molecular formula C15H20FN7 B6437284 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine CAS No. 2549030-53-5

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B6437284
CAS No.: 2549030-53-5
M. Wt: 317.36 g/mol
InChI Key: XTFGXBWCHZOJLD-UHFFFAOYSA-N
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Description

The compound 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine features a pyrimidine core substituted with a piperazine ring linked to a 5-fluoropyrimidinyl group and methylated amine functionalities. Pyrimidine derivatives are widely explored for their roles in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with enzymes and receptors .

Properties

IUPAC Name

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN7/c1-11-8-13(21(2)3)20-15(19-11)23-6-4-22(5-7-23)14-12(16)9-17-10-18-14/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFGXBWCHZOJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then reacted with piperazine under controlled conditions to form the piperazinyl derivative. This intermediate is subsequently subjected to alkylation reactions to introduce the trimethylpyrimidine group. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The trimethylpyrimidine group can further modulate the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Notable Features
G868-1286: 2-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine C20H29N5O3S 419.54 Methoxybenzenesulfonyl, methyl groups 3.9181 High logP suggests lipophilicity; sulfonyl group enhances metabolic stability
BK10266: 2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine C20H27N5O 353.46 Dimethylbenzoyl, methyl groups N/A Lower molecular weight may improve solubility; benzoyl group enhances π-π stacking
G868-1076: 2-[4-(2,5-Diethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine C21H31N5O4S 449.57 Diethoxybenzenesulfonyl, ethyl group N/A Ethyl substitution reduces steric hindrance; diethoxy group increases polarity
N-[5-(3-Fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine C23H23FN8S 462.54 Fluorophenyl, phenylsulfanyl, methylpiperazine N/A Sulfanyl group enhances enzyme inhibition; discontinued due to synthesis challenges

Functional and Pharmacological Insights

  • G868-1286: The sulfonyl group in G868-1286 improves metabolic stability compared to non-sulfonated analogs, making it a candidate for oral bioavailability studies. Its logP (3.9181) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
  • Pyridine-Based CYP51 Inhibitors (UDO/UDD): Though structurally distinct (pyridine vs. pyrimidine core), these compounds inhibit CYP51 enzymes in Trypanosoma cruzi with efficacy comparable to posaconazole. This highlights the importance of heterocyclic cores in antiparasitic drug design .
  • Crystallographic Data from : The compound 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation. Similar interactions in the target compound could enhance binding to biological targets .

Substituent Effects on Activity

  • Fluorine Substitution : Fluorine in the 5-position of pyrimidine (as in the target compound) enhances electronegativity and metabolic resistance, a feature shared with fluorophenyl-containing analogs .
  • Piperazine Modifications : Piperazine rings substituted with sulfonyl (G868-1286) or benzoyl (BK10266) groups alter pharmacokinetics. Sulfonyl derivatives generally exhibit higher logP and prolonged half-lives .
  • Methyl vs.

Biological Activity

The compound 2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a notable member of the pyrimidine class of compounds, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14_{14}H19_{19}F1_{1}N6_{6}
  • Molecular Weight : 292.34 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a 5-fluoropyrimidine moiety, enhancing its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives containing fluorinated pyrimidines effectively inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of L1210 Cell Proliferation

A study evaluating the biological activity of novel fluorinated compounds reported that several analogues demonstrated potent inhibition of L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range. The mechanism involved intracellular release and conversion to active nucleotide forms .

The proposed mechanism for the antitumor activity includes:

  • DNA Interaction : The compound likely binds to DNA and inhibits DNA-dependent enzymes, disrupting replication and transcription processes.
  • Intracellular Metabolism : The conversion of prodrugs into active forms within cancer cells enhances their therapeutic efficacy .

Cytotoxicity Profiles

In vitro studies have assessed the cytotoxic effects on both cancerous and normal cell lines. The data suggest that while some compounds exhibit selective toxicity towards cancer cells, others also affect normal cells, indicating a need for further optimization.

CompoundCell LineIC50_{50} (µM)Selectivity
Compound AA549 (Lung Cancer)6.26 ± 0.33Moderate
Compound BHCC827 (Lung Cancer)20.46 ± 8.63Low
Compound CMRC-5 (Normal Fibroblast)15.00 ± 3.00Low

Synthesis and Evaluation

Several studies have synthesized derivatives of fluoropyrimidine-based compounds to evaluate their biological activity:

  • Synthesis Techniques : Methods such as phosphoramidate synthesis have been employed to create analogues with enhanced biological profiles.
  • Evaluation Methods : Assays such as MTS assays were used to determine cytotoxicity across different cell lines .

Comparative Studies

Comparative studies have highlighted the effectiveness of various derivatives against established chemotherapeutic agents like doxorubicin and vandetanib:

DrugTargetIC50_{50} (µM)
DoxorubicinA5490.5
VandetanibHCC82710
Compound X (Fluoropyrimidine Derivative)A5496.26

These findings underscore the potential of fluoropyrimidine derivatives in cancer therapy.

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